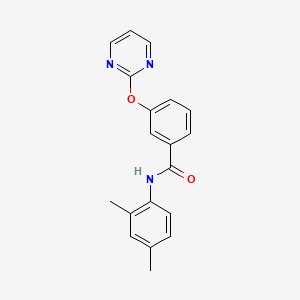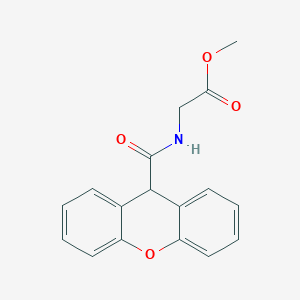
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.132076794 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide has been compared with other antiepileptic drugs for its anticonvulsant and toxic properties. Studies have shown it to be a potent anticonvulsant in the maximal electroshock seizure (MES) model, demonstrating effectiveness in nontoxic doses across various administration methods. For instance, intraperitoneal administration in mice resulted in significant efficacy compared to phenytoin in the same assay, although it was ineffective in nontoxic doses against other seizure models examined, suggesting a pharmacologic profile similar to phenytoin (Clark, 1988).
Histone Deacetylase Inhibition
The compound has shown potential in the field of cancer research, particularly as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, indicating a role in blocking cancer cell proliferation, inducing cell-cycle arrest, and promoting apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its promise as an anticancer drug (Zhou et al., 2008).
Polymer Science Applications
In polymer science, derivatives of this compound have been utilized in the synthesis of rigid-rod polyamides and polyimides, offering insights into the material's amorphous nature, solubility in polar aprotic solvents, and excellent thermooxidative stability. These properties are crucial for developing materials with specific thermal and mechanical characteristics (Spiliopoulos et al., 1998).
Herbicide Development
Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has demonstrated its herbicidal activity on annual and perennial grasses, offering potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This work underscores the chemical's versatility and potential for development into effective herbicidal formulations (Viste et al., 1970).
Anti-Tubercular Applications
The compound has also been explored in the synthesis of novel derivatives for anti-tubercular scaffolds. Such research has led to the development of compounds with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature and effective inhibition of essential enzymes responsible for cell wall synthesis. This indicates potential in the anti-tubercular drug discovery process, showing the compound's broad application in medicinal chemistry (Nimbalkar et al., 2018).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-8-17(14(2)11-13)22-18(23)15-5-3-6-16(12-15)24-19-20-9-4-10-21-19/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYRIIAVSYZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)
![3-IMINO-1-(MORPHOLIN-4-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBONITRILE](/img/structure/B5578589.png)
![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)
![N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B5578607.png)
![[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone](/img/structure/B5578615.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)
![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)
![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)
![7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5578651.png)
![4-Pyridyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B5578655.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)
![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)
